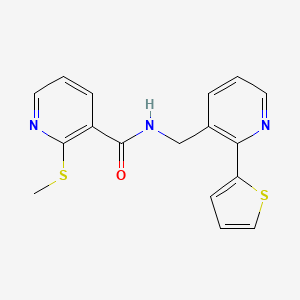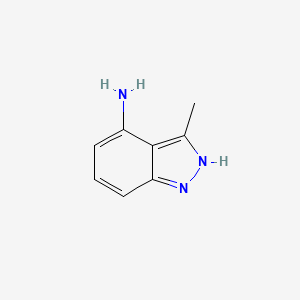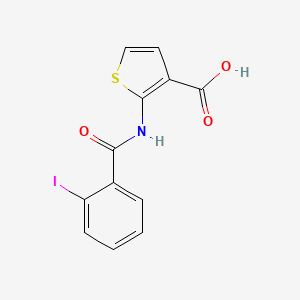
2-(2-Iodobenzamido)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodobenzamido)thiophene-3-carboxylic acid is an organic compound with the molecular formula C12H8INO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an iodobenzamido group attached to the thiophene ring
Métodos De Preparación
The synthesis of 2-(2-Iodobenzamido)thiophene-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-3-carboxylic acid and 2-iodobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: Thiophene-3-carboxylic acid is reacted with 2-iodobenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Análisis De Reacciones Químicas
2-(2-Iodobenzamido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobenzamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Aplicaciones Científicas De Investigación
2-(2-Iodobenzamido)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of oncology.
Industry: While its industrial applications are limited, the compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodobenzamido)thiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
2-(2-Iodobenzamido)thiophene-3-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Bromobenzamido)thiophene-3-carboxylic acid: Similar in structure but with a bromine atom instead of iodine, this compound may exhibit different reactivity and biological activity.
2-(2-Chlorobenzamido)thiophene-3-carboxylic acid: The presence of a chlorine atom can also influence the compound’s properties and applications.
2-(2-Fluorobenzamido)thiophene-3-carboxylic acid: The fluorine atom can affect the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific types of chemical reactions and influence the compound’s overall reactivity and biological activity.
Propiedades
IUPAC Name |
2-[(2-iodobenzoyl)amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3S/c13-9-4-2-1-3-7(9)10(15)14-11-8(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFVJOQBBKMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2577971.png)

![6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2577973.png)
![N-[(4-aminophenyl)methyl]methanesulfonamide](/img/structure/B2577975.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)
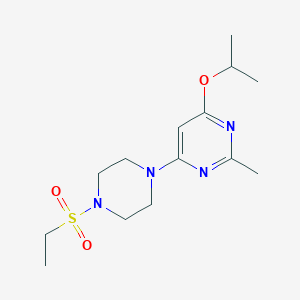
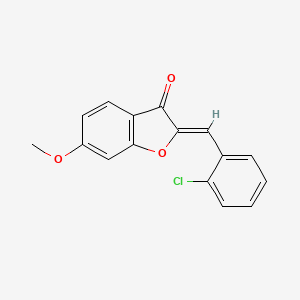
![2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2577985.png)
